molecular formula C18H25F3N2 B2828737 1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine CAS No. 2058442-63-8

1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine

Cat. No.: B2828737
CAS No.: 2058442-63-8
M. Wt: 326.407
InChI Key: RJAAAMYKROFWJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine typically involves the reaction of 4-(trifluoromethyl)piperidine with 4-(piperidin-1-ylmethyl)phenylamine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps like purification through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperidin-1-ylmethyl)phenylamine
  • 4-(Trifluoromethyl)piperidine
  • Piperidine derivatives with different substituents

Uniqueness

1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine is unique due to the presence of both the piperidine and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Properties

IUPAC Name

1-[4-(piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N2/c19-18(20,21)16-8-12-23(13-9-16)17-6-4-15(5-7-17)14-22-10-2-1-3-11-22/h4-7,16H,1-3,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAAAMYKROFWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)N3CCC(CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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